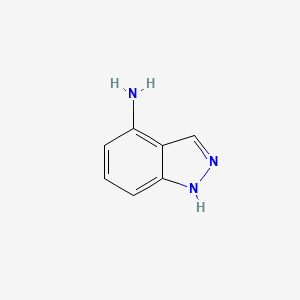

1H-indazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDELYEBAXHZXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902773 | |

| Record name | NoName_3327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazol 4 Amine and Its Derivatives

Strategies for Indazole Core Construction

The formation of the bicyclic indazole ring system is a critical step in the synthesis of 1H-indazol-4-amine and its analogues. Chemists have developed several approaches, including classical cyclization reactions and modern C-H amination techniques.

Cyclization Reactions

Cyclization reactions are a foundational strategy for constructing the indazole core. These methods often involve forming the N-N bond and the pyrazole (B372694) ring in a single cascade from appropriately substituted benzene (B151609) precursors.

A common approach begins with substituted anilines. For instance, the synthesis of a 4-nitro-1H-indazole, a direct precursor to this compound via reduction, can be achieved from 2-methyl-3-nitroaniline. sci-hub.se A general and scalable route involves the diazotization of specific aniline (B41778) derivatives followed by an intramolecular cyclization. google.com This method starts with a compound like 2-nitrobenzaldehyde, which undergoes nitration and reduction to form a suitable aniline precursor. google.com This aniline is then treated with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form a diazonium salt, which subsequently cyclizes to yield the 1H-indazole derivative. google.comthieme-connect.de

Another well-established method is the condensation of hydrazine (B178648) derivatives with carbonyl compounds. thieme-connect.de For example, 2-halobenzaldehydes or 2-haloacetophenones can react with hydrazines, followed by a copper-catalyzed cyclization of the resulting arylhydrazone to form 1-aryl-1H-indazoles. sci-hub.se Similarly, the reaction of 2-fluorobenzonitriles with hydrazine can produce 1H-indazol-3-amines. thieme-connect.de More complex structures, such as 4,5,6,7-tetrahydro-1H-indazoles, are synthesized by condensing hydrazine hydrate (B1144303) with 2-(hydroxymethylene)cyclohexanone derivatives. thieme-connect.de

| Starting Material (General) | Key Reagents | Product Type | Reference(s) |

| Substituted Anilines | Sodium Nitrite (NaNO₂), Acid | 1H-Indazoles | google.comthieme-connect.de |

| 2-Halobenzaldehydes/Ketones | Hydrazine, Copper Catalyst | 1-Aryl-1H-indazoles | sci-hub.se |

| 2-Fluorobenzonitriles | Hydrazine | 1H-Indazol-3-amines | thieme-connect.de |

| 2-Nitrobenzaldehyde Derivatives | 1. Reduction (e.g., H₂/Pd-C) 2. NaNO₂, HCl | 1H-Indazoles | google.com |

Aryl C-H Amination Routes

Modern synthetic chemistry has introduced more direct methods for indazole synthesis through intramolecular C-H amination. These reactions create a key C-N bond on the aromatic ring, often using a catalyst to facilitate the transformation under mild conditions.

Palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Metal-free approaches have also been developed. One such method involves the direct aryl C-H amination of arylhydrazones using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, which demonstrates good functional group tolerance. nih.gov Another metal-free strategy employs iodobenzene (B50100) as a catalyst with Oxone as the terminal oxidant to achieve the intramolecular C-H amination of hydrazones under mild conditions. iosrjournals.org This reaction proceeds efficiently in trifluoroacetic acid. iosrjournals.org

Transition metals other than palladium are also effective. A silver(I)-mediated process enables the intramolecular oxidative C-H amination for synthesizing a variety of 3-substituted 1H-indazoles. acs.org This method is notable for its tolerance of diverse functional groups like amides, ketones, esters, and even trifluoromethyl (CF3) groups at the 3-position. acs.org Furthermore, copper has been used to catalyze cascade reactions that combine C-N coupling with intramolecular C-H amination to build fused heterocyclic systems like imidazo[1,2-b]indazole. rsc.org

| Catalyst/Mediator | Oxidant/Reagents | Substrate | Key Feature | Reference(s) |

| Palladium (ligand-free) | - | Aminohydrazones | Intramolecular C-H amination | nih.gov |

| Iodobenzene (catalytic) | Oxone | Arylhydrazones | Metal-free, mild conditions | iosrjournals.org |

| PIFA | - | Arylhydrazones | Metal-free, direct amination | nih.gov |

| Silver(I) salts (e.g., AgNTf₂) | - | Hydrazones | Tolerates diverse functional groups | acs.org |

| Copper(I) salts | - | 2-(2H-indazol-2-yl)aniline + Bromides | Cascade C-N coupling/C-H amination | rsc.org |

Reductive Amination Approaches

Reductive amination is a powerful tool for forming amines from carbonyl compounds. thermofishersci.in In the context of indazole core synthesis, this strategy manifests as reductive cyclization of precursors containing both a nitro group and a suitable functional group that can form the pyrazole ring upon reduction.

For example, substituted 1H-indazoles can be synthesized via the reductive intramolecular heterocyclization of 2,4-diaroyl-N-nitrosomethylanilines in the presence of zinc and acetic acid. sci-hub.se Another approach involves the reductive cyclization of o-nitrobenzylidene amines using a molybdenum catalyst and triphenylphosphine (B44618) as the reducing agent, which yields 2-aryl-2H-indazoles. organic-chemistry.org These methods highlight how the reduction of a nitro group can trigger an intramolecular cyclization to construct the indazole scaffold.

Functionalization and Derivatization Techniques

Once the this compound core is formed, it can be further modified. Key derivatization strategies include reactions at the ring nitrogen atoms (N-alkylation and N-phenylation) and substitutions on the carbocyclic ring.

N-Alkylation and N-Phenylation Reactions

The indazole ring contains two nitrogen atoms (N-1 and N-2), and their substitution can significantly influence the compound's properties. The alkylation or arylation of 1H-indazole often results in a mixture of N-1 and N-2 isomers, making regioselectivity a key challenge.

N-Alkylation is commonly performed using an alkyl halide in the presence of a base. ambeed.com The choice of base and solvent system is crucial for controlling the N-1/N-2 ratio. A systematic study revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides a promising system for selective N-1 alkylation of various substituted indazoles. beilstein-journals.org For certain substrates, such as those with carboxymethyl, tert-butyl, or carboxamide groups at the C-3 position, this system can yield >99% N-1 regioselectivity. beilstein-journals.org Conversely, highly selective N-2 alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions, with no N-1 isomer observed. wuxibiology.com Quantum mechanical analysis suggests this high N-2 selectivity is due to a higher total reaction energy barrier for the N-1 alkylation pathway. wuxibiology.com

N-Phenylation and N-Arylation reactions introduce aryl groups onto the indazole nitrogen. A copper-catalyzed Chan-Lam coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine and various boronic acids can be used for the N-arylation of the exocyclic amine group. rsc.org For arylating the ring nitrogen, triphenylbismuth (B1683265) diacetate in the presence of copper diacetate has been used to phenylate aminoindazole derivatives. researchgate.net Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones is another method to produce N-phenyl and N-thiazolyl-1H-indazoles. nih.gov

| Reaction Type | Reagents | Key Feature | Product | Reference(s) |

| N-Alkylation | Alkyl Bromide, NaH, THF | High N-1 selectivity | N-1-Alkyl-1H-indazoles | beilstein-journals.org |

| N-Alkylation | Alkyl 2,2,2-trichloroacetimidate, Acid | High N-2 selectivity | N-2-Alkyl-2H-indazoles | wuxibiology.com |

| N-Phenylation | Triphenylbismuth diacetate, Cu(OAc)₂ | Phenylates aminoindazoles | N-Phenylaminoindazoles | researchgate.net |

| N-Arylation | Arylhydrazones, CuI, KOH | Intramolecular cyclization | N-Aryl-1H-indazoles | nih.gov |

| N-Arylation (of exocyclic amine) | Boronic Acids, Cu(OAc)₂ | Chan-Lam coupling | N-Aryl-indazol-amines | rsc.org |

Substitution Reactions on the Indazole Ring System

The benzene portion of the indazole ring can undergo various substitution reactions, allowing for the introduction of diverse functional groups. The aromatic ring in tetrahydro-1H-indazole can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. ambeed.com

Furthermore, functional groups already present on the ring can be transformed. For example, diazotized indazolamines can undergo Sandmeyer-type reactions to introduce halides. thieme-connect.de Bromo-substituted indazoles are valuable intermediates for cross-coupling reactions. They can participate in Suzuki or Heck coupling to form biaryl derivatives, enabling the connection of the indazole scaffold to other aromatic systems. The bromine atom itself can also be replaced via nucleophilic substitution with amines, thiols, or alkoxides.

Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of functionalized indazole derivatives. The Suzuki and Heck reactions are particularly prominent in this context, enabling the introduction of a wide array of substituents onto the indazole core, which is crucial for building molecular complexity in drug discovery.

The Suzuki-Miyaura coupling , which forges a bond between an organoboron compound and an organohalide, is a versatile method for arylating the indazole scaffold. For instance, derivatives of 1H-indazole can be functionalized through this reaction. 6-Bromo-1-methyl-1H-indazol-4-amine can undergo Suzuki coupling to form biaryl derivatives. A specific application involves the coupling of 3-iodo-1H-indazol-4-amine with pyridin-3-ylboronic acid, mediated by a Pd(PPh₃)₄ catalyst, to produce 1-(pyridin-3-yl)-1H-indazol-4-amine. vulcanchem.com

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and regioselectivity. A study on the C7 arylation of 4-substituted 1H-indazoles demonstrated that various aryl boronic acids can be coupled with 7-bromo-4-sulfonamido-1H-indazoles. nih.gov Optimized conditions often involve catalysts like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ with bases such as Cs₂CO₃ in solvents like DMF or dioxane, sometimes under microwave irradiation to shorten reaction times. nih.gov

The synthesis of methyl 4-(5-methyl-1H-indazol-4-yl)benzoate has been achieved via a Suzuki reaction, albeit with a modest yield of 32% using a tetrakis(triphenylphosphine)palladium(0) catalyst. ijcrt.org Further research has explored the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles, showcasing the reaction's tolerance for heteroaromatic coupling partners. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions for Indazole Derivatives

| Indazole Substrate | Coupling Partner | Catalyst | Base | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| 3-iodo-1H-indazol-4-amine | pyridin-3-ylboronic acid | Pd(PPh₃)₄ | N/A | N/A | 1-(pyridin-3-yl)-1H-indazol-4-amine | vulcanchem.com |

| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 72% | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazole | nih.gov |

| 5-bromo-1H-indazole | 2-pyrroleboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 41% | 5-(pyrrol-2-yl)-1H-indazole | mdpi.com |

| 5-bromo-1H-indazole | 2-thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 83% | 5-(thiophen-2-yl)-1H-indazole | mdpi.com |

The Heck reaction , which couples alkenes with aryl or vinyl halides, provides a route to vinylated indazoles. organic-chemistry.org This methodology has been used for the C-4 alkenylation of 1H-indazole derivatives. researchgate.net For example, the Heck coupling of N-SEM-protected 3-iodoindazoles with methyl 2-acetamidoacrylate, using Pd(OAc)₂ as the catalyst and NaHCO₃ as the base, yields dehydro-2-azatryptamine precursors. researchgate.net The yields for this transformation vary depending on the substituents on the indazole ring. researchgate.net

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is a paramount challenge in the synthesis of substituted indazoles, as the pyrazole ring contains two nitrogen atoms (N-1 and N-2) that can be substituted, along with several positions on the benzene ring. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-form. ijcrt.orgnih.gov

N-Alkylation: The regioselective alkylation of the indazole nitrogen atoms is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole core. beilstein-journals.org A widely used protocol for achieving high N-1 selectivity involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF). beilstein-journals.orgbeilstein-journals.org This method has shown excellent (>99%) N-1 regioselectivity for indazoles with C-3 substituents like carboxymethyl or tert-butyl. beilstein-journals.org Conversely, electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, can direct the alkylation to the N-2 position with high selectivity (≥96%). beilstein-journals.orgbeilstein-journals.org Other factors influencing the N-1/N-2 ratio include the choice of solvent and the alkylating agent itself. beilstein-journals.org For instance, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.govbeilstein-journals.org

C-H Functionalization: Direct functionalization of the indazole's carbon-hydrogen bonds offers an atom-economical approach to substituted derivatives. Regioselective C-7 bromination of 4-substituted 1H-indazoles has been successfully achieved, providing a key intermediate for subsequent coupling reactions. nih.gov Rhodium(III)-catalyzed reactions have also been developed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, where steric and electronic effects on the azobenzene (B91143) dictate the regiochemical outcome. acs.org In another rhodium-catalyzed approach, functionalized 1H-indazoles were synthesized through a double C-H activation of aldehyde phenylhydrazones. researchgate.net

Isomer Control in Ring Formation: The control of isomerism can also be established during the formation of the indazole ring itself. In the synthesis of 4-nitroindazole ribonucleosides, the N-1 isomer is formed under thermodynamic control (e.g., fusion reaction), while kinetic control (e.g., a shorter reaction time in a Silyl Hilbert-Johnson glycosylation) selectively yields the N-2 isomer. seela.net A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, relies on a highly regioselective bromination followed by cyclization with hydrazine. chemrxiv.orgmdpi.com

Scalable Synthesis Protocols for Research and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and safe protocols. Several strategies for the scalable synthesis of 1H-indazole derivatives have been reported.

A key aspect of industrial scalability is the avoidance of hazardous reagents and purification methods like column chromatography. A two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile (B3417380) has been demonstrated on hundred-gram scales, yielding the product through crystallization rather than chromatography. chemrxiv.orgmdpi.com This process represents a significant step towards the economical, large-scale production of this important pharmaceutical intermediate. chemrxiv.org

Similarly, a process development study for a 1H-indazole synthesis utilized an intramolecular Ullmann-type reaction. This approach was designed to be scalable and avoided a potentially hazardous nitrosation step used in previous routes. thieme-connect.com The optimization of reaction conditions, such as using 2-MeTHF as a solvent, facilitated a simpler work-up, which is a crucial consideration for industrial processes. thieme-connect.com

Other scalable methods include a Rh(III)-catalyzed synthesis of 1H-indazoles from aldehyde phenylhydrazones, which has been proven on a gram scale. researchgate.net Additionally, a patent describes a synthetic route for 1H-indazole derivatives claimed to be suitable for industrial production due to its short pathway and high yields. google.com For exothermic reactions like methylation, the use of continuous flow reactors is recommended to improve safety and yield on an industrial scale.

Table 2: Comparison of Scalable Synthesis Attributes

| Method | Key Features | Scale | Advantages for Industrial Application | Reference |

|---|---|---|---|---|

| Regioselective Bromination / Cyclization | Two-step sequence, crystallization purification | Hundred-gram | Avoids chromatography, uses inexpensive starting material. | chemrxiv.orgmdpi.com |

| Intramolecular Ullmann Reaction | Avoids hazardous nitrosation step | N/A (Process Development) | Improved safety profile, simplified work-up. | thieme-connect.com |

| Rh(III)-Catalyzed Double C-H Activation | One-pot reaction from aldehyde phenylhydrazones | Gram-scale | Good functional group compatibility, moderate to high yields. | researchgate.net |

| Diazotization / Cyclization | Route from substituted anilines | N/A (Patented) | Short synthesis route, high yield claimed. | google.com |

Medicinal Chemistry and Drug Discovery Applications of 1h Indazol 4 Amine Analogues

Role as a Key Building Block for Pharmacologically Active Compounds

The 1H-indazol-4-amine structure is a vital intermediate and building block in the synthesis of complex, pharmacologically active molecules. cymitquimica.com Its molecular architecture, featuring an amino group at the 4-position of the indazole core, provides a reactive site for various chemical modifications, allowing for the construction of diverse compound libraries. cymitquimica.com This versatility enables its use in developing kinase inhibitors, among other therapeutic agents. The indazole ring itself is often employed as a bioisostere for other aromatic systems like indoles or phenols. nih.govsemanticscholar.org This substitution can lead to superior properties, including enhanced metabolic stability, oral bioavailability, and plasma clearance, making it an attractive choice for chemists aiming to optimize drug-like characteristics. nih.govsemanticscholar.org

The functional groups on the this compound core allow for participation in a range of chemical reactions, such as nucleophilic substitutions and coupling reactions, further cementing its role as a foundational element in organic synthesis for drug discovery. cymitquimica.com For instance, the amine group can be functionalized to introduce different side chains or link to other molecular fragments, while the indazole nitrogen atoms can be involved in crucial hydrogen bonding interactions with protein targets. This adaptability has led to the incorporation of the indazole motif into at least 43 compounds that have entered clinical evaluation. nih.govsemanticscholar.org

Rational Design and Development of Novel Therapeutic Agents

The rational design of drugs based on the this compound scaffold has proven to be a fruitful strategy for developing novel inhibitors targeting key proteins implicated in various diseases, particularly cancer.

Structure-activity relationship (SAR) studies and structural optimization are central to developing potent and selective therapeutic agents from the 1H-indazole scaffold. Researchers have systematically modified the core structure to enhance binding affinity and efficacy against specific biological targets.

A notable example involves the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), which are important checkpoints in tumor immunology. nih.gov In a series of nitro-aryl 1H-indazole derivatives, SAR analysis revealed that placing a nitro-aryl group at the C-4 position was advantageous for TDO inhibition and direct tumor-killing effects. nih.gov Furthermore, the substituents at the C-6 position of the indazole ring were found to significantly influence the activity and selectivity for IDO1/TDO. nih.gov This led to the identification of compounds like HT-30 , which showed potent and selective TDO inhibition with an IC₅₀ value of 0.17 μM, and HT-37 , a dual IDO1/TDO inhibitor with IC₅₀ values of 0.91 μM and 0.46 μM, respectively. nih.gov

Similarly, in the pursuit of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML), a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were synthesized. tandfonline.com Through structural optimisation, compound 8r emerged as a highly potent inhibitor against FLT3 and its drug-resistant mutants, with IC₅₀ values of 41.6 nM for FLT3, 22.8 nM for FLT3-ITD, and 5.64 nM for FLT3-D835Y. tandfonline.com

Another area of focus has been Polo-like kinase 4 (PLK4), a regulator of centriole duplication dysregulated in many cancers. rsc.orgnih.gov Using a scaffold hopping strategy, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were developed as potent PLK4 inhibitors. rsc.org Optimization identified 14i as a promising lead compound. rsc.org In a different study, structural simplification and fragment growth methodologies applied to an N-(1H-indazol-6-yl)benzenesulfonamide core led to the discovery of compound K22 , an exceptionally potent PLK4 inhibitor with an IC₅₀ of 0.1 nM. nih.gov

The table below summarizes the inhibitory activities of selected this compound analogues.

| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition |

| HT-30 | TDO | 170 | Enzyme Assay |

| HT-37 | IDO1 | 910 | Enzyme Assay |

| TDO | 460 | Enzyme Assay | |

| 8r | FLT3 | 41.6 | Enzyme Assay |

| FLT3-ITD | 22.8 | Enzyme Assay | |

| FLT3-D835Y | 5.64 | Enzyme Assay | |

| K22 | PLK4 | 0.1 | Enzyme Assay |

| Axitinib | PLK4 | 41.3 | Enzyme Assay |

| CFI-400945 | PLK4 | 2.8 | Enzyme Assay |

This table is interactive. You can sort and filter the data.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. biorxiv.org The 1H-indazole scaffold is frequently used as a core fragment in FBDD campaigns due to its favorable properties and ability to form key interactions.

One successful application of FBDD was in the discovery of inhibitors for Janus kinase 2 (JAK-2). rcsb.org Fragment-based screening coupled with structure-based drug design identified 5-bromo-1H-indazol-3-amine as a starting fragment. rcsb.org Through just two iterative cycles of optimization, the potency was increased by over 500-fold, yielding a sulfonamide inhibitor with a JAK-2 IC₅₀ of 78 nM. rcsb.org

Similarly, a fragment-based approach was used to develop inhibitors for phosphoinositide-dependent kinase-1 (PDK1). nih.gov This strategy led to the identification of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors, with lead compounds exhibiting IC₅₀ values as low as 80 nM. nih.gov

Fragment-led de novo design has also been employed to create inhibitors for Fibroblast growth factor receptors (FGFRs). nih.gov This work resulted in 1H-indazole-based derivatives that inhibited FGFR1-3 with IC₅₀ values in the micromolar range and demonstrated excellent ligand efficiencies. nih.gov In a separate study using fragment-based virtual screening, compound 9d , an indazole derivative, was identified as a hit compound against FGFR1 with an IC₅₀ of 15.0 nM. tandfonline.com Subsequent optimization led to compound 9u , which exhibited even greater potency with an FGFR1 IC₅₀ of 3.3 nM. tandfonline.com

Lead Identification and Optimization Strategies

Preclinical Evaluation and Pharmacokinetic Considerations

A critical aspect of drug development is ensuring that a potent compound possesses favorable pharmacokinetic (PK) properties. Analogues derived from this compound have often shown improvements in this regard. The replacement of other chemical groups with an indazole moiety is a known strategy to enhance metabolic stability and oral bioavailability. nih.govsemanticscholar.org

In the development of inhibitors for lymphocyte-specific kinase (Lck), researchers found that while compounds with a 2-methyl-5-hydroxyaniline substituent were potent, they suffered from poor oral pharmacokinetics. nih.gov Replacing this group with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic properties. nih.gov

Studies on indazole isosteres of serotonergic tryptamines have also highlighted their potential for superior PK profiles compared to their indole (B1671886) counterparts, often showing better plasma clearance and metabolic stability. nih.govsemanticscholar.org However, these studies also underscore the need for rigorous characterization, as some analogues may exhibit off-target activity. nih.govsemanticscholar.org

More detailed preclinical data is available for the potent PLK4 inhibitor K22 . This compound demonstrated acceptable stability in human liver microsomes with a half-life (T₁/₂) of 51.0 minutes. nih.gov In vivo pharmacokinetic studies in rats showed that K22 had an acceptable half-life of 1.07 hours and a good area under the curve (AUC₀₋t) of 447 ng·h/mL, indicating promising bioavailability and exposure. nih.gov These findings suggest that K22 is a valuable lead compound for further preclinical development. nih.gov

The table below presents available pharmacokinetic data for a selected 1H-indazole analogue.

| Compound | Parameter | Value | Species |

| K22 | Microsomal T₁/₂ | 51.0 min | Human |

| In vivo T₁/₂ | 1.07 ± 0.111 h | Rat | |

| AUC₀₋t | 447 ± 47.6 ng·h/mL | Rat |

This table is interactive. You can sort and filter the data.

Biological Activities and Pharmacological Potential of 1h Indazol 4 Amine Derivatives

Anticancer and Antitumor Activities

The indazole moiety is a privileged structure in oncology drug discovery, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use for cancer therapy. researchgate.net Research into 1H-indazol-4-amine derivatives has revealed promising anticancer and antitumor activities, stemming from their ability to interfere with critical cellular processes in cancer cells. cymitquimica.comontosight.ai

In Vitro Cytotoxicity and Antiproliferative Efficacy

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives across a variety of human cancer cell lines. For instance, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were evaluated for their activity, with compound 14i identified as a potent inhibitor of Polo-like kinase 4 (PLK4). rsc.org Another study on indazol-pyrimidine derivatives found that compounds 4f and 4i exhibited strong cytotoxic potential against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. mdpi.com These compounds were more potent than the reference drug, Staurosporine. mdpi.com

Similarly, the 4,6-disubstituted-1H-indazole-4-amine derivative HT-28 showed a significant tumoricidal effect on six different tumor cell lines. nih.gov A separate series of 6-substituted aminoindazole derivatives yielded compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), which displayed a potent anti-proliferative IC₅₀ value of 0.4 µM in human colorectal cancer cells (HCT116). rsc.org The antiproliferative activities of various indazole derivatives are summarized below.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Bromo-1-methyl-1h-indazol-4-amine | MCF-7 (Breast) | 15 µM | |

| Compound 4f | MCF-7 (Breast) | 1.629 µM | mdpi.com |

| Compound 4i | MCF-7 (Breast) | 1.841 µM | mdpi.com |

| Compound 36 | HCT116 (Colorectal) | 0.4 µM | rsc.org |

| N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) | SUNE1 (Nasopharyngeal) | Potent activity similar to cisplatin | researchgate.net |

In Vivo Antitumor Activity in Preclinical Models

The promising in vitro results for several this compound derivatives have been successfully translated into in vivo antitumor efficacy in preclinical animal models. The PLK4 inhibitor 14i demonstrated significant antitumor effects in xenograft models using MDA-MB-468 and MDA-MB-231 breast cancer cells. rsc.org

Furthermore, the derivative HT-28 , which combines a tumoricidal effect with immune checkpoint inhibition, showed significant in vivo antitumor activity at low doses in a CT-26 allograft model in BALB/c mice. nih.gov Immunohistochemical staining of tumor tissue from these mice indicated that HT-28 was able to modulate the tumor microenvironment by reducing the expression of Foxp3 (a marker for regulatory T cells) and increasing the expression of CD8 (a marker for cytotoxic T cells) and the pro-inflammatory cytokine TNF-α. nih.gov These findings underscore the potential of this class of compounds to exert potent antitumor effects through multiple mechanisms in a live organism.

Modulation of Cell Cycle Progression (e.g., G2/M Arrest)

A key mechanism through which this compound derivatives exert their antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells. Several studies have reported that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint. rsc.org This arrest prevents cancer cells from entering mitosis, ultimately leading to cell death.

For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to cause G2/M cell cycle arrest in HCT116 human colorectal cancer cells. rsc.org Similarly, the derivative N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) was shown to induce G2/M phase arrest in SUNE1 nasopharyngeal carcinoma cells. researchgate.net The ability to halt cell division at this critical stage is a hallmark of many effective anticancer agents.

Apoptosis Induction Mechanisms

In addition to halting cell proliferation, this compound derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. ontosight.airsc.org This is a critical attribute for an anticancer agent, as it ensures the elimination of malignant cells.

The mechanisms of apoptosis induction are varied. Studies on 6-Bromo-1-methyl-1h-indazol-4-amine revealed that it induces apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, which is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. Other derivatives, such as compounds 4f and 4i , were shown to induce apoptosis in MCF-7 cells as demonstrated by an increase in Annexin V/PI staining. mdpi.com Treatment with these compounds led to a significant increase in both early and late-phase apoptotic cells compared to untreated controls. mdpi.com Furthermore, these compounds were found to activate caspases, which are key executioners of apoptosis. Specifically, treatment with 4f and 4i increased the levels of active caspase-3/7 in MCF-7 cells, confirming their pro-apoptotic activity. mdpi.com The derivative N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) was also found to trigger mitochondria-mediated apoptosis in SUNE1 cells. researchgate.net

Enzyme Inhibition and Receptor Modulation

Beyond direct cytotoxicity, this compound derivatives are effective modulators of specific enzymes and receptors that play crucial roles in cancer progression and immune evasion.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.net In the context of cancer, IDO1 is considered a key immune checkpoint. Its overexpression in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive metabolites. rsc.orgresearchgate.net This allows cancer cells to evade the body's immune response. nih.gov

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for the inhibition of IDO1. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substituents at both the C-4 and C-6 positions of the indazole ring are crucial for inhibitory activity. nih.govmdpi.com A series of nitro-aryl 1H-indazole derivatives were designed as dual inhibitors of IDO1 and Tryptophan-2,3-dioxygenase (TDO), another related enzyme. nih.gov Within this series, compound HT-37 demonstrated dual-target inhibitory activity with an IC₅₀ value of 0.91 µM against IDO1. nih.gov Another study focusing on 1H-indazole derivatives identified compound 2g as having the highest IDO1 inhibitory activity, with an IC₅₀ value of 5.3 µM. nih.gov

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| HT-37 | 0.91 µM | nih.gov |

| Compound 2g (4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol) | 5.3 µM | nih.govmdpi.com |

Tryptophan-2,3-Dioxygenase (TDO) Inhibition

Tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1) are crucial enzymes in the kynurenine pathway, which is the primary route for tryptophan metabolism. nih.govacs.org In the context of cancer, the overexpression of these enzymes in tumor cells leads to a depletion of tryptophan and an accumulation of its metabolites, creating an immunosuppressive microenvironment that helps tumors evade the immune system. acs.orgmdpi.com Consequently, inhibiting TDO and IDO1 is a promising strategy in cancer immunotherapy. nih.gov

A series of 4,6-disubstituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov Structure-activity relationship (SAR) studies revealed that a nitro-aryl group at the C-4 position of the 1H-indazole core was advantageous for TDO inhibition. nih.gov

Key findings from these studies include:

HT-28 and HT-30 , two nitro-aryl 1H-indazole derivatives, demonstrated potent and selective inhibition of TDO with IC₅₀ values of 0.62 μM and 0.17 μM, respectively. nih.gov

HT-37 was identified as a dual inhibitor of both IDO1 and TDO, with IC₅₀ values of 0.91 μM and 0.46 μM, respectively. nih.gov

Another potent IDO1/TDO dual inhibitor, compound 35 , a 4,6-substituted-1H-indazole derivative, showed an IC₅₀ value of 2.93 μM for TDO in an enzymatic assay and 7.54 μM in A172 cells. nih.gov

Compound 17 , which has a methyl benzoxadiazole at the 4-amino position of a 6-Bromo-1H-indazole nucleus, exhibited a TDO IC₅₀ value of 2.93 µM in an enzymatic assay. ekb.eg

These findings highlight the potential of this compound derivatives as a basis for developing novel anticancer agents that function through immune modulation. nih.govnih.gov

| Compound | Target(s) | IC₅₀ (TDO) | Cell-based IC₅₀ (TDO) | Reference |

| HT-28 | TDO | 0.62 µM | Not Reported | nih.gov |

| HT-30 | TDO | 0.17 µM | Not Reported | nih.gov |

| HT-37 | IDO1/TDO | 0.46 µM | Not Reported | nih.gov |

| Compound 35 | IDO1/TDO | 2.93 µM | 7.54 µM (A172 cells) | nih.gov |

| Compound 17 | IDO1/TDO | 2.93 µM | Not Reported | ekb.eg |

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR, FGFR, Lck, ERK1/2)

Tyrosine kinases are enzymes that play a critical role in various cellular processes, including growth, proliferation, and differentiation. acs.org Their dysregulation is a common feature in many cancers, making them a key target for anticancer drug development. wikipedia.org Several 1H-indazole derivatives have shown potent inhibitory activity against a range of tyrosine kinases.

VEGFR-2: Pazopanib, a multi-targeted tyrosine kinase inhibitor containing an indazole ring, is approved for treating renal cell carcinoma. wikipedia.orgresearchgate.net The indazole ring is a key structural component for its inhibitory effect on VEGFR-2. wikipedia.org

EGFR: A series of 1H-indazole derivatives were designed and synthesized as inhibitors of epidermal growth factor receptor (EGFR) kinase. One derivative, compound 109, demonstrated strong potency against both EGFR and the T790M mutant with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov

FGFR: A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (compound 98) was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.gov Further optimization led to compound 99, which was the most potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM and a cellular activity IC₅₀ of 40.5 nM. nih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives were evaluated for their activity against the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia. nih.gov Compounds 89 and 90 were the most potent inhibitors. nih.gov Notably, compound 89 showed comparable potency to Imatinib, inhibiting Bcr-AblWT, Bcr-AblT315I, and K562 leukemia cancer cells with IC₅₀ values of 0.014 µM, 0.45 µM, and 6.50 µM, respectively. nih.gov

| Compound | Target Kinase | IC₅₀ | Reference |

| Pazopanib | VEGFR-2, multi-targeted | Not specified in provided text | wikipedia.orgresearchgate.net |

| Compound 109 | EGFR, EGFR T790M | 8.3 nM, 5.3 nM | nih.gov |

| Compound 98 | FGFR1 | 15.0 nM | nih.gov |

| Compound 99 | FGFR1 | 2.9 nM | nih.gov |

| Compound 89 | Bcr-AblWT, Bcr-AblT315I | 0.014 µM, 0.45 µM | nih.gov |

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-chemokine receptor 4 (CCR4) is a G-protein coupled receptor that plays a role in inflammatory responses and cancer. A series of indazole arylsulfonamides have been developed as allosteric antagonists of human CCR4. acs.org These antagonists bind to an intracellular allosteric site on the receptor. acs.org

In the development of these antagonists, it was found that:

Methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position of the indazole ring. acs.org

The most potent N3-substituent was 5-chlorothiophene-2-sulfonamide. acs.org

N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were the most potent N1-substituents. acs.org

One of the most potent compounds identified was GSK2239633A , which exhibited a pIC₅₀ of 7.83 in a ³⁵S-GTPγS competition assay. acs.orgrndsystems.com This compound was selected for further development due to its high potency and good oral absorption. acs.org

| Compound | Target | Potency (pIC₅₀) | Reference |

| GSK2239633A | CCR4 | 7.83 | acs.orgrndsystems.com |

Nitric Oxide Synthase Isoform Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). nih.govresearchgate.net Indazole derivatives have been investigated as inhibitors of these isoforms.

Studies have shown that:

7-nitro-1H-indazoles are potent inhibitors of NOS isoforms. acs.org

Citrulline formation by nNOS from bovine brain is inhibited by indazole, 5-nitro-, 6-nitro-, and 7-nitroindazole (B13768) with IC₅₀ values of 2.3 mM, 1.15 mM, 40 µM, and 2.5 µM, respectively. nih.gov

7-nitroindazole inhibits nNOS with a Ki value of 0.16 µM. nih.gov

The same indazoles inhibit iNOS from murine macrophages with IC₅₀ values of 470 µM, 240 µM, 56 µM, and 20 µM, respectively. nih.gov

7-nitroindazole inhibits iNOS with a Ki value of 1.6 µM. nih.gov

Fluorination of the indazole ring can increase inhibitory potency and selectivity for iNOS. researchgate.net For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (compound 16) inhibited NOS-II activity by 80% without affecting NOS-I activity. researchgate.net

| Indazole Derivative | NOS Isoform | IC₅₀ | Ki | Reference |

| Indazole | nNOS | 2.3 mM | Not Reported | nih.gov |

| 5-Nitroindazole | nNOS | 1.15 mM | Not Reported | nih.gov |

| 6-Nitroindazole | nNOS | 40 µM | Not Reported | nih.gov |

| 7-Nitroindazole | nNOS | 2.5 µM | 0.16 µM | nih.gov |

| Indazole | iNOS | 470 µM | Not Reported | nih.gov |

| 5-Nitroindazole | iNOS | 240 µM | Not Reported | nih.gov |

| 6-Nitroindazole | iNOS | 56 µM | Not Reported | nih.gov |

| 7-Nitroindazole | iNOS | 20 µM | 1.6 µM | nih.gov |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS | 80% inhibition | Not Reported | researchgate.net |

Anti-inflammatory Properties and Related Therapeutic Applications

The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. researchgate.net This has spurred further research into the anti-inflammatory potential of other indazole derivatives. cymitquimica.comchemimpex.com Derivatives of this compound are being explored for their ability to modulate inflammatory pathways. ontosight.ai

Research has shown that some indazole derivatives can inhibit key inflammatory mediators. For example, certain derivatives have been found to inhibit the phosphorylation pathways stimulated by tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation. The inhibition of enzymes like TDO and NOS, as discussed previously, also contributes to the anti-inflammatory effects of these compounds, as these enzymes are involved in inflammatory processes. smolecule.com

Antimicrobial and Antiviral Efficacy

The indazole nucleus is a structural motif found in various compounds with a broad spectrum of pharmacological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net

Anti-HIV Activity

Several indazole derivatives have been reported to possess anti-HIV activity. nih.govresearchgate.netmdpi.com For instance, research on 7-bromo-4-chloro-1H-indazol-3-amine highlighted that regioselective cyclization is critical for its anti-HIV activity. This suggests that the specific substitution pattern on the indazole ring is crucial for its antiviral effects. Further research is ongoing to explore the full potential of this compound derivatives as anti-HIV agents.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective treatments has led researchers to investigate various heterocyclic compounds, including 1H-indazole derivatives. Studies have revealed that certain substituted indazoles exhibit significant activity against different Leishmania species.

Research into 3-chloro-6-nitro-1H-indazole derivatives demonstrated their in vitro antileishmanial effects against three species: L. infantum, L. tropica, and L. major. nih.gov While most of the tested compounds showed no significant activity against L. tropica and L. major, several derivatives displayed moderate to strong activity against L. infantum. nih.gov The mechanism for these derivatives is believed to involve the inhibition of trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.gov Molecular docking studies have supported the stable binding of these compounds to the Leishmania trypanothione reductase enzyme. nih.gov

Similarly, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent in vitro activity against the promastigote stage of Leishmania species, with some compounds demonstrating efficacy comparable to the standard drug Amphotericin B. researchgate.netmdpi.com Two compounds from this series, NV6 and NV8, were also active against the intracellular amastigote stage of L. amazonensis, L. infantum, and L. mexicana. mdpi.com Another study highlighted that triazolo derivatives of 6-Methoxy-4-nitro-1H-indazole are effective against L. infantum, also by targeting trypanothione reductase.

| Derivative Class | Target Species | Reported Activity (IC₅₀) | Proposed Target | Reference |

|---|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole analogs | Leishmania infantum | 8.2 µM | Trypanothione reductase | |

| 3-alkoxy-1-benzyl-5-nitroindazole (Compound NV8) | Leishmania spp. (promastigote) | Comparable to Amphotericin B | Not specified | mdpi.com |

| Triazolo derivatives of 6-Methoxy-4-nitro-1H-indazole | Leishmania infantum | 12–18 μM | Trypanothione reductase |

Neurotherapeutic and Autoimmune Disease Modulation

Derivatives of 1H-indazole have shown potential in modulating pathways relevant to both neurodegenerative and autoimmune diseases. This activity often stems from their ability to inhibit key enzymes involved in disease pathology.

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple contributing factors. Research has identified certain 5-substituted indazole derivatives as multi-target agents for AD. nih.gov These compounds have been shown to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), all of which are key enzymes in the pathology of AD. nih.gov For instance, the naphthyl derivative 6 from one study demonstrated inhibitory activity against both AChE and BuChE in the micromolar range. nih.gov

The enzyme indoleamine 2,3-dioxygenase (IDO) is another important therapeutic target. IDO is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway. Inhibition of IDO is considered a viable strategy for treating neurological conditions like depression and Alzheimer's disease. google.com Several 1H-indazole derivatives have been developed as potent IDO inhibitors, suggesting their potential use in treating these disorders. google.comgoogle.com Furthermore, some indazole-based compounds, such as (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride , have been suggested to exert antidepressant-like effects by influencing serotonin (B10506) and norepinephrine (B1679862) pathways in animal models.

| Derivative/Compound | Target Disease | Mechanism/Target | Reference |

|---|---|---|---|

| 5-substituted indazole derivatives | Alzheimer's Disease | AChE, BuChE, and BACE1 inhibition | nih.gov |

| 1H-Indazole derivatives (general) | Alzheimer's Disease, Depression | IDO inhibition | google.comgoogle.com |

| (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride | Depression | Modulation of serotonin and norepinephrine pathways |

The modulation of immune responses is a critical therapeutic goal for autoimmune diseases and cancer. The enzyme IDO, besides its role in the brain, is a significant checkpoint in the immune system. By depleting tryptophan, IDO suppresses T-cell proliferation and promotes immune tolerance, a mechanism that can be exploited by tumors to evade the immune system. google.comgoogle.com Consequently, 1H-indazole derivatives that inhibit IDO are being investigated for their potential to treat autoimmune diseases and conditions related to cellular immune activation. google.comgoogle.com

Specific 4,6-disubstituted-1H-indazole-4-amine derivatives have been developed as dual inhibitors of IDO1 and tryptophan-2,3-dioxygenase (TDO), another key enzyme in tryptophan metabolism. nih.gov Compounds such as HT-28 and HT-30 showed nanomolar potency against TDO, while HT-37 acted as a dual inhibitor of both IDO1 and TDO. nih.gov In another example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to remarkably suppress IDO1 expression. nih.gov

Beyond IDO/TDO, indazole derivatives have been implicated in other immunomodulatory pathways. For instance, 4-amino-1H-indazole-5-carboxylic acid serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases. chemshuttle.com Additionally, a derivative of 7-Fluoro-4-iodo-1h-indazol-3-amine was reported to inhibit T-cell proliferation and the production of cytokines in models of autoimmune disorders.

| Derivative/Compound | Mechanism/Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| HT-28 | TDO inhibition | 0.62 µM | nih.gov |

| HT-30 | TDO inhibition | 0.17 µM | nih.gov |

| HT-37 | IDO1/TDO dual inhibition | IDO1: 0.91 µM, TDO: 0.46 µM | nih.gov |

| 7-Fluoro-4-iodo-1h-indazol-3-amine derivative | Inhibition of T-cell proliferation | Not specified |

Relevance to Alzheimer's Disease and Depression

Other Reported Biological Activities (e.g., Anticonvulsant Potential)

The structural versatility of the indazole ring has allowed for its exploration in a variety of other therapeutic areas. Notably, certain derivatives have demonstrated potential as anticonvulsant agents. A study focused on synthesizing a series of indazole-substituted 1,3,4-thiadiazole (B1197879) derivatives and testing their activity in a maximal electroshock (MES) seizure model. researchgate.net Among the synthesized compounds, two derivatives, 7b and 7d , were identified as the most potent in the series, showing significant anticonvulsant effects without inducing neurotoxicity at the maximum administered dose. researchgate.net

Further supporting this line of inquiry, molecular docking studies of a different indazole derivative, DCBIP , suggested a strong binding affinity to relevant molecular targets, indicating its potential as an anticonvulsant agent. researchgate.net These findings underscore the potential of the indazole scaffold as a valuable starting point for the development of new antiepileptic drugs. researchgate.net

Mechanism of Action Studies and Molecular Interactions

Elucidation of Primary Molecular Targets

Research has identified that derivatives of 1H-indazol-4-amine primarily exert their effects by targeting enzymes, particularly kinases, which are pivotal in cellular signaling pathways.

The this compound scaffold is a well-recognized "hinge-binder" for a variety of protein kinases. This binding is a key element in the mechanism of action for many of its derivatives that function as kinase inhibitors. The indazole ring itself is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. For instance, in derivatives designed as Polo-like kinase 4 (PLK4) inhibitors, the indazole nucleus forms two hydrogen bonds with the backbone carbonyl of Cys92 and the NH group of Glu90 in the hinge region. rsc.org Similarly, for Janus kinase (JAK) inhibitors, the 4-amino group of the indazole scaffold provides essential hydrogen bonding interactions within the kinase domain. chemshuttle.com

Beyond kinases, derivatives of this compound have been investigated for their interaction with other enzymes and receptors. For example, certain substituted 1H-indazol-4-amines have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. nih.gov The core structure is also a foundational element for compounds targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. tandfonline.com

A summary of key molecular targets for various this compound derivatives is presented in the table below.

| Derivative Class | Primary Molecular Target(s) | Therapeutic Area |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Lymphocyte-specific kinase (Lck) | Inflammatory Disorders |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | Polo-like kinase 4 (PLK4) | Cancer |

| 4-amino-1H-indazole-5-carboxylic acid derivatives | Janus kinases (JAK) | Autoimmune Diseases |

| 6-nitro-1-phenyl-1H-indazol-4-amine | Indoleamine 2,3-dioxygenase (IDO) | Cancer |

| Tetrahydroindazole derivatives | Dihydroorotate (B8406146) Dehydrogenase (DHODH) | Cancer, Autoimmune Diseases |

| N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine | Metabotropic glutamate (B1630785) receptor 4 (mGlu4) | Neurological Disorders |

| 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine (B11128) Receptor (A3AR) | Inflammatory Diseases |

In addition to direct competitive inhibition at active sites, derivatives of this compound can also function as allosteric modulators. This mechanism involves binding to a site on the protein distinct from the active site, which in turn alters the protein's conformation and function. For example, certain N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Similarly, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, which can be considered structurally related to the indazole-amine scaffold, have been developed as allosteric enhancers of the A3 adenosine receptor. This modulation can enhance the effect of the natural ligand, offering a more nuanced approach to altering protein activity.

Direct Binding to Enzymes and Receptors

Impact on Key Cellular and Biochemical Pathways

By targeting key enzymes and receptors, this compound derivatives can significantly impact cellular and biochemical pathways crucial for cell growth, proliferation, and immune response.

As kinase inhibitors, these compounds interfere with signal transduction pathways that are often hyperactive in cancer cells. Inhibition of kinases like PLK4 disrupts centriole duplication, leading to mitotic errors and cell death in cancer cells. rsc.org The inhibition of Lck, a tyrosine kinase crucial for T-cell signaling, can modulate the immune response, which is a therapeutic strategy for autoimmune and inflammatory diseases.

Inhibition of enzymes like IDO by this compound derivatives affects the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov This is a key pathway for immune evasion by tumors, and its inhibition can restore anti-tumor immunity. nih.gov Furthermore, targeting dihydroorotate dehydrogenase (DHODH) disrupts the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. innovareacademics.in

The modulation of GPCRs such as serotonin or adenosine receptors can influence a wide array of physiological processes, including neurotransmission and inflammation. researchgate.net

Molecular-Level Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The efficacy of this compound-based compounds is dictated by a combination of specific non-covalent interactions within the target's binding pocket.

Hydrogen Bonding: As previously mentioned, hydrogen bonds are a cornerstone of the interaction between the this compound scaffold and its protein targets. The indazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen at position 2), allowing it to form multiple hydrogen bonds with the hinge region of kinases. rsc.org The 4-amino group is also a potent hydrogen bond donor, further anchoring the molecule in the active site. chemshuttle.com

Pi-Pi Stacking: The aromatic nature of the indazole ring facilitates pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket. These interactions, which can be either parallel-displaced or T-shaped, contribute significantly to the binding affinity and stability of the ligand-protein complex. While direct stacking is electrostatically less favorable, staggered stacking and T-shaped interactions are commonly observed and are electrostatically attractive. encyclopedia.pub

The table below summarizes the key molecular interactions observed for the this compound scaffold in its derivatives.

| Type of Interaction | Involved Part of Scaffold | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Indazole N-H, Indazole N2, 4-Amino group | Cysteine, Glutamic Acid, Alanine, Methionine (in kinase hinge regions) |

| Pi-Pi Stacking | Indazole aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Substituents (e.g., Bromine) | Electron-rich atoms in the binding pocket |

| Hydrophobic Interactions | Indazole ring and alkyl substituents | Leucine, Valine, Isoleucine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 1H-indazol-4-amine derivatives can be finely tuned by introducing various substituents onto the indazole ring system and by modifying the 4-amino group. These modifications impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which are critical for target engagement.

Influence of Substitution Patterns on the Indazole Ring System (e.g., N1, C4, C6)

Substitutions on the indazole ring are pivotal for modulating the biological activity of this compound analogs. The N1, C4, and C6 positions have been identified as key sites for modification to enhance potency and selectivity.

N1-Position: Alkylation at the N1 position is a common strategy to enhance the potency of indazole-based inhibitors. For instance, in a series of N-substituted prolinamido indazoles designed as Rho-kinase (ROCK) inhibitors, methylation at the N1 position of the indazole ring was found to be crucial for activity. nih.gov Similarly, N1-methylation of indazole-5-carboxamides led to highly potent and selective inhibitors of monoamine oxidase B (MAO-B), with the N1-methylated derivative being approximately twofold more potent than its unsubstituted counterpart. optibrium.com The introduction of larger substituents, such as a methoxyethyl group, can also be well-tolerated and maintain high potency. optibrium.com In the context of lymphocyte-specific kinase (Lck) inhibitors, replacing a phenol (B47542) group with a 5-methyl-1H-indazole at the 4-position of a pyrimidine (B1678525) core resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles. nih.gov

C4-Position: The amino group at the C4 position is a critical anchor for binding to many target proteins, often forming key hydrogen bonds. vulcanchem.com Modifications at this position are thus highly sensitive. In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the most potent C4 substituents. acs.org

C6-Position: The C6 position of the indazole ring is frequently modified to improve properties like cellular potency and selectivity. In the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine atom at the C6 position of 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency. rsc.org For indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity. nih.gov Specifically, a bromo-substituent at the C6 position has been explored in various derivatives.

Table 1: Effect of Indazole Ring Substitution on Kinase Inhibition

| Compound/Series | Target Kinase | Substitution Position | Substituent | Effect on Activity | Reference |

| N-substituted prolinamido indazoles | Rho-kinase (ROCK) | N1 | Methyl | Crucial for activity | nih.gov |

| Indazole-5-carboxamides | MAO-B | N1 | Methyl | ~2-fold increase in potency | optibrium.com |

| 1H-Indazol-3-amine derivatives | FGFR1/FGFR2 | C6 | Fluorine | Improved enzymatic activity and cellular potency | rsc.org |

| Indazole arylsulfonamides | CCR4 | C4 | Methoxy, Hydroxyl | Most potent substituents | acs.org |

| 6-substituted aminoindazoles | IDO1 | C3 | Methyl | Increased cytotoxicity in HCT116 cells | nih.gov |

Modifications to the Amine Moiety and Resultant Bioactivity

The 4-amino group of this compound is a primary site for interaction with biological targets and a key handle for synthetic modification. Its ability to act as a hydrogen bond donor is often essential for binding affinity. vulcanchem.com

Derivatization of the 4-amino group can lead to significant changes in biological activity. For example, in the development of Lck inhibitors, linking the 4-aminoindazole to a pyrimidine core created potent compounds. nih.gov The amino group can also be acylated or coupled with other moieties to explore different binding pockets or to modify physicochemical properties. In a series of N-substituted prolinamido indazoles, the amide linkage at the 5-position (isomeric to the 4-position) was critical, with a benzyl (B1604629) substituent being superior to a benzoyl substituent for ROCK inhibitory activity. nih.gov Studies on 3-aminoindazole derivatives, a closely related isomer, show that the amino group is a crucial starting point for building potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov

Role of Tautomerism (1H- vs. 2H-Indazole) in Biological Interactions

Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. benthamdirect.comnih.govnih.gov The 1H-tautomer, with the hydrogen on the N1 nitrogen, is generally the more thermodynamically stable and predominant form. nih.govnih.govnih.gov However, the less stable 2H-tautomer can also be biologically active, and the tautomeric equilibrium can be influenced by substituents and the local environment, such as the binding site of a protein. gjesr.com

The specific tautomeric form of the indazole ring can be critical for molecular recognition and biological activity. The different positioning of the N-H bond donor and the lone pair on the second nitrogen atom leads to distinct interaction patterns with protein residues. For instance, in docking studies of N-substituted prolinamido indazoles with ROCK, the hydrogen bond interactions involved the N and NH in the indazole ring with specific amino acid residues like Met 156. nih.gov The ability to form these specific interactions is dependent on the tautomeric state. While the 1H-tautomer is more stable in general, some N2-substituted 2H-indazole compounds have shown significant biological activities, sparking interest in their synthesis and evaluation. gjesr.com Crystallographic analyses have confirmed the preference for the 1H-indazole tautomeric form in several N-unsubstituted bioactive compounds. optibrium.com

Computational and In Silico Approaches in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of this compound derivatives. Molecular docking, pharmacophore modeling, and other in silico techniques provide valuable insights into ligand-protein interactions and guide the rational design of more potent and selective compounds.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is widely used to predict the binding modes of this compound derivatives within the active site of their target proteins. tandfonline.comderpharmachemica.cominnovareacademics.in These simulations help to rationalize observed SAR data and to predict the affinity of novel analogs. For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) helped to understand their binding modes as antileishmanial agents. tandfonline.com Similarly, docking of indazole derivatives into the active site of the aromatase enzyme was used to predict their potential as breast cancer therapeutics, with calculated binding affinities correlating with potential efficacy. derpharmachemica.com In studies of indazole derivatives as anti-inflammatory agents, docking into the cyclooxygenase-2 (COX-2) enzyme active site revealed that compounds with difluorophenyl groups showed significant binding energies, forming hydrogen bonds with key residues like Arg120 and Tyr355. innovareacademics.in

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Derivative Series | Target Protein | Key Findings from Docking | Predicted Binding Energy (Example) | Reference |

| 3-chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | Predicted binding modes of active compounds. | Not specified | tandfonline.com |

| Substituted indazoles | Aromatase | Interaction with Arg115 and Met374 active site residues. | -8.0 kcal/mol | derpharmachemica.com |

| 1H-indazole methanones | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Arg120 and Tyr355. | -9.11 kcal/mol | innovareacademics.in |

| N-substituted prolinamido indazoles | Rho-kinase (ROCK I) | Hydrogen bonding between indazole N/NH and Met 156. | Not specified | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. preprints.org These models can be used to search large chemical databases (virtual screening) to identify novel scaffolds that fit the pharmacophore and are likely to be active. preprints.orgresearchgate.net

For kinase inhibitors, pharmacophore models often highlight the importance of the indazole's hydrogen-bonding capabilities. preprints.orgresearchgate.net For instance, a pharmacophore model for c-Kit receptor tyrosine kinase inhibitors was developed to guide the design of new compounds. chemrxiv.org In silico studies on asymmetric hexahydro-2H-indazoles used pharmacophore modeling and docking to identify them as potential estrogen receptor α (ERα) inhibitors. japsonline.com This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation, accelerating the drug discovery process for new this compound-based therapeutics.

Advanced Research and Non Medicinal Applications of 1h Indazol 4 Amine

The versatility of the 1H-indazol-4-amine scaffold extends beyond medicinal chemistry into various advanced research and industrial domains. Its unique chemical structure, characterized by a fused bicyclic system containing both amine and pyrazole (B372694) functionalities, makes it a valuable building block for creating novel materials and tools for scientific investigation. Researchers are actively exploring its derivatives in material science, biochemical research, agricultural chemistry, and diagnostics.

常见问题

Q. What are the common synthetic routes for preparing 1H-indazol-4-amine derivatives, and what are the critical reaction parameters?

The synthesis of this compound derivatives typically involves condensation reactions or substitution strategies. For example, methyl-substituted variants like 1-methyl-1H-indazol-4-amine (CAS 77894-69-0) are synthesized via nucleophilic substitution or catalytic methylation. Key parameters include:

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

- NMR : Distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm). Methyl groups in substituted derivatives appear as singlets near δ 2.5 ppm.

- IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching calculated masses (e.g., m/z 216.24 for C₁₁H₁₂N₄O derivatives) .

Q. What solubility properties are observed for brominated this compound derivatives, and how should stock solutions be prepared?

6-Bromo-1H-indazol-4-amine (CAS 885518-50-3) exhibits limited aqueous solubility but dissolves in DMSO (10 mM stock solutions). Preparation guidelines:

| Concentration (mM) | Volume (mL) per 1 mg |

|---|---|

| 1 | 4.72 |

| 10 | 0.47 |

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to resolve amine group positions.

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.

- Validation : Check R-factors (<5%) and residual electron density maps. SHELX is robust for small-molecule refinement but requires manual adjustment for disordered substituents .

Q. How should researchers address contradictions in reported physicochemical data for this compound derivatives?

Contradictions (e.g., conflicting solubility or melting points) require:

Q. What methodological considerations are crucial for in vivo studies involving this compound-based inhibitors?

For compounds like TDO-IN-1 (a this compound derivative):

Q. How can computational docking studies inform the design of this compound derivatives with enhanced biological activity?

- Target selection : Dock derivatives against receptors (e.g., kinase ATP-binding sites) using AutoDock Vina.

- Scoring functions : Prioritize compounds with strong hydrogen-bond interactions (ΔG < −8 kcal/mol).

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to refine force fields .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。